5-(1H-Imidazol-1-yl)-2-furaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-imidazol-1-ylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-7-1-2-8(12-7)10-4-3-9-6-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOYIZZXSSSEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For 5-(1H-Imidazol-1-yl)-2-furaldehyde, a combination of one- and two-dimensional NMR experiments facilitates a complete and unambiguous assignment of its proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms within the molecule. The aldehyde proton characteristically appears at a low-field position, typically around δ 9.63 ppm, due to the deshielding effect of the adjacent carbonyl group. researchgate.net The protons on the furan (B31954) and imidazole (B134444) rings resonate in the aromatic region, generally between 6.5 and 8.0 ppm. researchgate.netmalayajournal.org
The specific chemical shifts and coupling constants (J-values) allow for precise assignment of each proton. For instance, the protons on the furan ring exhibit characteristic coupling patterns. The proton at the 3-position of the furan ring typically shows a doublet with a coupling constant of approximately 3.6 Hz due to its interaction with the proton at the 4-position. chemicalbook.com The proton at the 4-position, in turn, would appear as a doublet with a similar coupling constant.
The protons of the imidazole ring also display distinct signals. The proton at the 2-position of the imidazole ring often appears as a singlet, while the protons at the 4- and 5-positions show signals that can be influenced by the substituent at the 1-position. The coupling between adjacent protons on the imidazole ring helps to confirm their relative positions.
Table 1: Representative ¹H NMR Chemical Shift and Coupling Constant Data for the Furan and Imidazole Moieties.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | ~9.63 researchgate.net | s | - |
| Furan-H3 | ~6.63 chemicalbook.com | d | ~3.6 chemicalbook.com |
| Furan-H4 | ~7.30 chemicalbook.com | d | ~3.6 chemicalbook.com |
| Imidazole-H2 | ~7.7-8.0 | s | - |
| Imidazole-H4/H5 | ~7.1-7.5 | m | - |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Confirmation
Complementing the proton data, the ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in the molecule and their respective chemical environments. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates in the range of 175-185 ppm. chemguide.co.uk The carbon atoms of the furan and imidazole rings appear in the aromatic region, generally between 110 and 160 ppm. oregonstate.edulibretexts.org
The carbon attached to the electronegative oxygen atom in the furan ring will have a larger chemical shift compared to the other furan carbons. libretexts.org Similarly, the carbon atoms in the imidazole ring will have distinct chemical shifts based on their proximity to the nitrogen atoms. Quaternary carbons, those not directly bonded to any hydrogens, are usually observed as weaker signals in the spectrum. oregonstate.edu
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 175 - 185 chemguide.co.uk |
| Furan C2 | 150 - 155 |
| Furan C5 | 155 - 160 |
| Furan C3 | 110 - 115 |
| Furan C4 | 120 - 125 |
| Imidazole C2 | 135 - 140 |
| Imidazole C4 | 125 - 130 |
| Imidazole C5 | 115 - 120 |
Note: These are approximate ranges and can be influenced by the solvent and other experimental factors.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry
To definitively link the proton and carbon signals and establish the complete bonding network, two-dimensional NMR techniques are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its functional groups. A strong absorption band in the region of 1670-1700 cm⁻¹ is indicative of the C=O stretching vibration of the conjugated aldehyde group. researchgate.netresearchgate.net The C-H stretching vibration of the aldehyde group typically appears as a pair of bands around 2820 and 2720 cm⁻¹. researchgate.net
The aromatic C-H stretching vibrations of the furan and imidazole rings are observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring can be found in the 1000-1300 cm⁻¹ range.
Table 3: Key FTIR Absorption Bands for this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aldehyde C=O Stretch | 1670 - 1700 researchgate.netresearchgate.net |
| Aldehyde C-H Stretch | ~2820, ~2720 researchgate.net |
| Aromatic C-H Stretch | >3000 |
| C=C and C=N Stretch | 1400 - 1600 |
| Furan C-O-C Stretch | 1000 - 1300 |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FTIR, as the selection rules for vibrational transitions differ. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the system of conjugated π-electrons.
For this compound, the structure combines a furan ring, an aldehyde group, and an imidazole ring, creating an extended conjugated system. This system is expected to give rise to distinct absorption bands in the UV region, primarily corresponding to π → π* transitions. While specific experimental UV-Vis absorption maxima for this compound are not widely reported in publicly available literature, the spectral characteristics can be inferred from its constituent chromophores. The core structure, 2-furaldehyde (furfural), is known to exhibit a strong absorption maximum around 277-280 nm. mdpi.comsemanticscholar.org The attachment of the imidazole ring at the 5-position extends the conjugation, which typically results in a bathochromic (red) shift of the principal absorption band to a longer wavelength compared to unsubstituted furfural (B47365). The spectrum would provide key information on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
A summary of the expected electronic absorption properties is presented below.
| Property | Description |
| Expected Chromophore | Conjugated system comprising the furan ring, aldehyde C=O, and imidazole ring. |
| Primary Transition Type | π → π* |
| Expected Absorption Region | Near-UV range, likely shifted to >280 nm due to extended conjugation. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, HRMS can distinguish between molecules that have the same integer mass but different elemental formulas due to the mass defect of their constituent atoms.
The molecular formula of this compound is C₈H₆N₂O₂. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) analyzer, would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated exact mass. A match within a narrow tolerance (typically < 5 parts per million, ppm) provides unambiguous confirmation of the molecular formula. nih.govnih.gov
The precise mass data for this compound is detailed in the following table.
| Parameter | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Nominal Mass | 162 Da |
| Calculated Monoisotopic Mass | 162.042927 Da nih.govnih.gov |
| Expected m/z for [M+H]⁺ | 163.05020 |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structures
As of the latest literature review, a solved single-crystal structure for this compound has not been reported in public crystallographic databases. However, if suitable single crystals were obtained, SC-XRD analysis would provide critical structural insights. For instance, analysis of the closely related compound 4-(1H-imidazol-1-yl)benzaldehyde revealed a dihedral angle of 24.58 (7)° between its imidazole and benzene (B151609) rings, indicating a non-planar conformation. nih.gov Similar analysis on this compound would determine the angle between the furan and imidazole rings, a key conformational parameter. It would also confirm the planarity of the furan-2-carbaldehyde moiety and detail the packing motif in the solid state.
A representative table of the crystallographic data that would be obtained from an SC-XRD experiment is shown below.
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Calculated Density (Dx) | g/cm³ |
| Bond Lengths & Angles | Precise intramolecular distances and angles (e.g., C=O, C-N) |
| Torsion Angles | Conformational details (e.g., rotation around the C-N bond) |
Theoretical and Computational Investigations of Molecular Structure and Reactivity
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT has become a standard method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Geometry Optimization and Validation with Experimental Data
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a novel compound, the calculated bond lengths, bond angles, and dihedral angles would ideally be compared with experimental data, most commonly obtained from single-crystal X-ray diffraction. This comparison serves to validate the chosen computational method and basis set. For instance, studies on related structures like 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one have shown good agreement between geometries optimized with the B3LYP/6-311++G(d,p) level of theory and experimental X-ray data. mdpi.com A similar validation would be necessary for 5-(1H-Imidazol-1-yl)-2-furaldehyde.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). numberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. numberanalytics.com A small energy gap generally implies higher reactivity. For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org A similar analysis for this compound would reveal its reactivity profile.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.govresearchgate.net For this compound, one would expect negative potential around the oxygen atom of the aldehyde group and the nitrogen atoms of the imidazole (B134444) ring, indicating these as likely sites for electrophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of intramolecular charge transfer (ICT) and electron delocalization. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. In a study of a furan-imidazole derivative, significant stabilization energy was found for the interaction between a chlorine lone pair and a π* anti-bonding orbital, indicating substantial intramolecular charge transfer that stabilizes the molecule. acadpubl.eu A similar NBO analysis on this compound would elucidate the key hyperconjugative interactions contributing to its stability.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT methods can accurately predict various spectroscopic parameters.
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values are then compared with experimental data to confirm the molecular structure. nih.gov
IR: The calculation of vibrational frequencies (IR and Raman) helps in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as stretching and bending of bonds. niscpr.res.in
UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, which can be correlated with the absorption peaks observed in an experimental UV-Vis spectrum. This analysis helps to understand the electronic excitations within the molecule.
For a definitive structural elucidation of this compound, a combined experimental and computational spectroscopic study would be invaluable.
Conformational Landscape Analysis
Many molecules can exist in different spatial orientations called conformations or conformers. Conformational analysis involves mapping the potential energy surface by rotating specific bonds to identify the most stable conformers and the energy barriers between them. iu.edu.sa For this compound, the key rotational barrier would be around the single bond connecting the furan (B31954) and imidazole rings. Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule and is the structure for which other properties are typically calculated. Studies on similar heterocyclic systems have successfully used DFT to identify stable conformers and analyze their relative energies. iu.edu.saresearchgate.net
Coordination Chemistry of 5 1h Imidazol 1 Yl 2 Furaldehyde As a Ligand
Design Principles for Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Imidazole-Furaldehyde Ligands
The rational design of metal-organic frameworks (MOFs) and coordination polymers is a key focus in materials science, and ligands like 5-(1H-imidazol-1-yl)-2-furaldehyde play a crucial role in this process. The inherent properties of the ligand, such as its geometry, flexibility, and the nature of its donor atoms, dictate the final architecture and properties of the resulting framework. researchgate.netrsc.org Imidazole (B134444) and its derivatives are particularly valuable building blocks for MOFs due to their ability to coordinate with a wide variety of metal ions and their potential for forming extended networks through hydrogen bonding and π-π stacking interactions. researchgate.netrsc.org
The design of functional MOFs often involves a "building block" approach, where metal ions or clusters act as nodes and organic ligands like this compound serve as linkers. researchgate.netrsc.org The length and rigidity of the linker influence the pore size and topology of the resulting framework. The presence of both an imidazole nitrogen and an aldehyde oxygen in this compound offers multiple coordination sites, allowing for the construction of complex, multidimensional structures. The specific reaction conditions, such as solvent, temperature, and the metal-to-ligand ratio, also significantly impact the self-assembly process and the final crystal structure.
Synthesis and Characterization of Metal Complexes and Polymeric Structures
The synthesis of metal complexes and coordination polymers with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under solvothermal or hydrothermal conditions. researchgate.net The resulting crystalline products are then characterized using a variety of techniques to determine their composition, structure, and properties.
Ligand Coordination Modes and Denticity
The this compound ligand can exhibit a range of coordination modes and denticities depending on the metal ion and reaction conditions. The imidazole ring provides a key coordination site through one of its nitrogen atoms. researchgate.netrsc.org The furaldehyde group, with its carbonyl oxygen, presents another potential coordination site. This allows the ligand to act as a monodentate, bidentate, or bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. The versatility in coordination is a significant factor in the structural diversity of the resulting metal complexes. researchgate.net
Investigation of Metal Ion (e.g., Ag(I), Cu(I), Cd(II), Zn(II), Co(II)) Coordination Geometries
| Metal Ion | Typical Coordination Geometry | Reference |
| Co(II) | Distorted Trigonal Bipyramidal | nih.gov |
| Zn(II) | Tetrahedral, Octahedral | chemmethod.commdpi.com |
| Cd(II) | Tetrahedral | chemmethod.com |
| Cu(II) | Octahedral | chemmethod.com |
Electronic and Optical Properties of Imidazole-Furaldehyde Metal Complexes
The incorporation of metal ions into frameworks with imidazole-furaldehyde ligands can lead to interesting electronic and optical properties. Imidazole derivatives themselves can be fluorescent, and their coordination to metal centers can modulate these properties. researchgate.netnih.gov The electronic absorption spectra of these complexes often exhibit intraligand and metal-to-ligand charge transfer (MLCT) transitions. nih.gov These transitions can be sensitive to the nature of the metal ion and the specific coordination environment.
The photoluminescent behavior of such complexes is an area of active research. For example, some zinc-based coordination polymers have been shown to exhibit ligand-based blue emission, which can be tuned towards white-light emission by incorporating other emissive species. rsc.org The study of these optical properties is driven by the potential applications of these materials in areas such as sensing, light-emitting devices, and photochemistry.
Applications in Organic Synthesis and Materials Science
Strategic Use as Synthetic Intermediates and Building Blocks for Complex Architectures
The presence of both an imidazole (B134444) and a furaldehyde moiety within the same molecule makes 5-(1H-Imidazol-1-yl)-2-furaldehyde a highly effective synthetic intermediate. The aldehyde group provides a reactive handle for a wide array of classical organic reactions, while the imidazole ring offers multiple sites for further functionalization or participation in cyclization reactions.
The compound this compound is a strategic precursor for the synthesis of more elaborate heterocyclic structures. The aldehyde functional group can readily participate in condensation reactions with various nucleophiles to construct new rings. For instance, multicomponent reactions, which are prized for their efficiency and atom economy, often utilize aldehyde building blocks. nih.gov The reaction of furan-2-carbaldehyde (furfural) with benzil, an amine, and ammonium (B1175870) acetate (B1210297) is a well-established method for producing complex, multi-substituted imidazole derivatives in a single step. nih.gov By analogy, this compound can be used in similar one-pot syntheses to generate novel molecules containing both furan (B31954) and multiple imidazole rings.
Furthermore, the furaldehyde core is a known starting point for a variety of heterocyclic systems. researchgate.netlongdom.org Research has demonstrated the synthesis of new imidazole, oxazole, and thioxoimidazolidinone derivatives starting from furfural (B47365). researchgate.net These transformations often involve initial reactions at the aldehyde, such as the formation of a Schiff base, which is then followed by an intramolecular or intermolecular cyclization to form the new heterocyclic ring.
The imidazole portion of the molecule also contributes to its utility in building fused-ring systems. Benzimidazoles, which are structurally related, are key components in a plethora of biologically active fused heterocycles. mdpi.com Synthetic strategies for these complex molecules include condensation, cross-dehydrogenative coupling, and annulation reactions. mdpi.com The nitrogen atoms of the imidazole ring in this compound can act as nucleophiles or participate in cycloaddition reactions, paving the way for the construction of fused imidazopyrimidines, imidazotriazines, or other complex polycyclic systems of interest in medicinal chemistry and materials science. frontiersin.org
Table 1: Synthesis of Heterocyclic Systems from Furaldehyde Derivatives
| Starting Material | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Furan-2-carbaldehyde | One-pot multicomponent reaction with benzil, amine, and ammonium acetate | Tetrasubstituted Imidazoles | nih.gov |
| Furan-2-carboxaldehyde | Reaction with thiosemicarbazide (B42300) followed by cyclization | Thioxoimidazolidinones | researchgate.net |
| Furfural Derivatives | Condensation and cyclization reactions | Pyrroles, Thiazoles, Oxadiazoles, Thiadiazoles | longdom.org |
| Aldehydes | Multicomponent reaction with 5-aminopyrazoles and CH-acids | Pyrazolopyridines | frontiersin.org |
Catalytic Applications and Functional Materials Development
The imidazole moiety is well-known for its catalytic activity, mimicking the function of the histidine residue in many enzymes. nih.gov This inherent reactivity, combined with the structural features of the furan ring, allows for the development of novel catalysts and advanced functional materials.
The imidazole ring can function as an effective organocatalyst in various chemical transformations. ias.ac.in Its amphoteric nature, possessing both a basic pyridine-like nitrogen and a weakly acidic N-H group, allows it to act as a proton shuttle or general acid/base catalyst. Imidazole has been successfully employed as an organocatalyst for the one-pot, multicomponent synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, demonstrating its ability to facilitate complex reactions efficiently under green conditions. ias.ac.in
Systems that incorporate imidazole functionalities have shown significant promise in heterogeneous catalysis. For example, imidazole-functionalized polyoxometalates (POMs) have been developed as highly effective catalysts for the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF), a valuable chemical intermediate. researchgate.netacs.org In these systems, the POM cluster promotes the conversion of HMF, while the imidazole-functionalized centers are crucial for enhancing the selectivity towards the desired DFF product. researchgate.netacs.org This synergistic effect highlights the importance of the imidazole group in tuning the performance of a catalytic system. Similarly, other imidazole derivatives have been shown to catalyze reactions such as the epoxidation of olefins. nih.gov The integration of the this compound unit onto a solid support could therefore yield a recyclable, heterogeneous catalyst where the imidazole group performs the primary catalytic function.
Table 2: Catalytic Applications of Imidazole-Based Systems
| Catalyst System | Chemical Transformation | Role of Imidazole | Reference |
|---|---|---|---|
| Imidazole (Organocatalyst) | Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | General acid/base catalysis | ias.ac.in |
| Imidazole-Functionalized Polyoxometalates | Oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF) | Improves selectivity of the reaction | researchgate.netacs.org |
| 1-(4-methoxyphenyl)-1H-imidazole | Epoxidation of olefins | Direct catalytic activity | nih.gov |
| Fe3O4@SiO2/BNC | Synthesis of tetrasubstituted imidazoles | Component of a nanocomposite catalyst system | nih.gov |
The reactive aldehyde group of this compound provides a convenient anchor point for its integration into advanced materials. This allows for the creation of functionalized polymers and other materials that benefit from the inherent properties of the imidazole and furan rings.
One promising area is the development of functional polymeric scaffolds. In tissue engineering, for example, scaffolds made from polymers like polycaprolactone (B3415563) (PCL) and poly(glycolic acid) (PGA) are used to support cell growth and guide tissue regeneration. nih.gov By covalently attaching this compound to the surface or backbone of such polymers, it is possible to introduce new functionalities. The imidazole units can serve as binding sites for metal ions, act as localized catalytic centers, or alter the surface properties of the material to improve cell adhesion and proliferation.
Furthermore, the conjugated π-system spanning the furan and imidazole rings suggests potential applications in optical and electronic materials. Chromophores containing imidazole and other heterocyclic rings are central to the design of materials with specific light-absorbing or emitting properties. By incorporating this compound into a polymer chain or as a pendant group, its electronic structure could be fine-tuned to create materials for use in sensors, organic light-emitting diodes (OLEDs), or as nonlinear optical materials. The synthesis of imidazole derivatives on nanocomposite supports like Fe₃O₄@SiO₂ demonstrates that these heterocyclic units can be successfully integrated into solid-state materials, paving the way for the development of advanced composites with tunable magnetic, catalytic, or optical properties. nih.gov
Table 3: Potential Applications in Advanced Materials
| Material Type | Method of Integration | Functional Role of this compound | Potential Application |
|---|---|---|---|
| Polymeric Scaffolds | Covalent attachment via the aldehyde group to a polymer backbone | Provide sites for metal coordination, catalysis, or enhanced biocompatibility | Tissue engineering, supported catalysis |
| Functional Polymers | Polymerization of monomers derived from the compound | Acts as a chromophore within the polymer chain | Optical materials, sensors |
| Nanocomposites | Grafting onto the surface of nanoparticles (e.g., SiO₂, Fe₃O₄) | Introduces specific catalytic or binding sites onto a high-surface-area support | Heterogeneous catalysis, smart materials |
Future Research Directions and Emerging Paradigms
Development of Next-Generation Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry has spurred the development of environmentally benign synthetic routes for heterocyclic compounds. Future efforts for synthesizing 5-(1H-Imidazol-1-yl)-2-furaldehyde and its derivatives will likely focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Key sustainable approaches include:
Multi-Component Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a complex product, embodying high atom economy and operational simplicity. taylorfrancis.com MCRs are increasingly used for synthesizing imidazole (B134444) derivatives, offering a clean and efficient alternative to traditional multi-step processes. taylorfrancis.com
Microwave and Ultrasound-Assisted Synthesis : The use of microwave irradiation and ultrasound can dramatically reduce reaction times and improve yields. taylorfrancis.comnih.gov For instance, a green synthesis for novel imidazole derivatives under microwave irradiation achieved high yields (86%-92%) in short reaction times (9-14 minutes) while avoiding toxic solvents. nih.gov
Recyclable Catalysts : The development of heterogeneous and recyclable catalysts, such as copper-based magnetic nanoparticles (Cu@imine/Fe3O4 MNPs), allows for rapid synthesis under solvent-free conditions. rsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss in activity, enhancing the sustainability of the process. rsc.org
Bio-based Feedstocks : The furaldehyde component can be derived from lignocellulosic biomass, which is a renewable resource. researchgate.net Research into optimizing the dehydration of C5 sugars like xylose to furfural (B47365) using sustainable catalysts is a critical area that supports the green synthesis of this compound. researchgate.net
Table 1: Comparison of Sustainable Synthetic Methodologies for Imidazole Derivatives
| Methodology | Key Advantages | Reported Findings | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction, high yields, avoidance of toxic solvents. | Yields of 86%-92% in 9-14 minutes. | nih.gov |
| Multi-Component Reactions (MCRs) | High atom economy, one-pot process, simplified work-up. | Leads to clean, efficient, and economical technology. | taylorfrancis.com |
| Recyclable Nanocatalysts | Solvent-free conditions, low catalyst loading, easy separation, high reusability. | Catalyst can be reused for six runs with no considerable reduction in reactivity. | rsc.org |
Advanced Computational Design for Predictive Chemical Properties
Computational chemistry provides powerful tools for predicting the properties of molecules like this compound and for guiding the design of new derivatives. These in silico methods can accelerate the discovery process by prioritizing compounds for synthesis and testing.
Emerging computational paradigms include:
Density Functional Theory (DFT) : DFT calculations are employed to optimize the geometrical structure of imidazole derivatives and to analyze their electronic properties. nih.gov Methods such as Natural Bond Orbital (NBO) analysis help in understanding stability and charge delocalization, while HOMO-LUMO energy calculations describe the charge transfer characteristics within the molecule. nih.gov
Molecular Docking and Dynamics : These simulations are crucial for predicting how a molecule will interact with a biological target, such as an enzyme or receptor. nih.govnih.gov For example, docking studies have been used to confirm the stable binding of imidazole derivatives within the active sites of proteins, aligning with experimental findings. nih.gov Such studies can predict binding affinities, with values like -9.5 kcal/mol indicating potent interactions. europeanreview.org
Predictive ADMET Analysis : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates can be predicted computationally. europeanreview.org Screening designed derivatives using models like the Lipinski rule of five helps to ensure that new compounds have drug-like physicochemical properties and are likely to be orally available. nih.goveuropeanreview.org
Table 2: Application of Computational Methods in Imidazole Derivative Research
| Computational Method | Predicted Property / Application | Example from Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reactivity. | Used to optimize the structure of a novel furan-imidazole compound at the B3LYP/6-31G(d,p) level. | nih.gov |
| Molecular Docking | Binding affinity and interaction with biological targets. | Confirmed stable binding of derivatives in EGFR active sites and predicted binding affinity of -9.5 kcal/mol for a novel inhibitor. | nih.goveuropeanreview.org |
| ADMET/Drug-Likeness Prediction | Oral bioavailability, toxicity, physicochemical properties. | Screening of designed derivatives using the Lipinski rule of five and Veber's rule. | nih.goveuropeanreview.org |
| Molecular Dynamics Simulations | Stability of ligand-protein complexes over time. | Used to confirm the stable binding of derivatives within EGFR active sites. | nih.gov |
Exploration of Novel Material Science Applications
The unique structure of this compound, featuring a versatile imidazole ring, makes it a promising candidate for various applications in material science. The imidazole moiety is known for its ability to coordinate with metal ions and form hydrogen bonds, making it an excellent building block for functional materials. uminho.pt
Future research directions in this area include:
Optical Chemosensors : Imidazole derivatives have been successfully developed as colorimetric and fluorimetric chemosensors for detecting specific ions. uminho.pt The sp2 nitrogen atom can bind with cations, while the NH proton can interact with anions. By modifying the electronic nature of the core structure, the selectivity and sensitivity of these sensors can be fine-tuned for detecting environmentally or biologically important analytes. uminho.pt
Catalysis : Imidazole-containing compounds have shown utility as catalysts. For example, 1-(4-methoxyphenyl)-1H-imidazole has been used to catalyze the epoxidation of olefins under mild conditions. nih.gov The this compound scaffold could be explored for the development of new catalysts, potentially anchored to solid supports for improved recyclability.
Hybrid Materials : Research has shown the successful doping of fluorescent triarylimidazole derivatives into organic-inorganic hybrid sol-gel materials. uminho.pt This suggests a pathway for incorporating this compound or its derivatives into new materials with tailored optical or electronic properties for applications in fields like photonics and electronics.
Rational Design of Tailored Derivatives for Specific Chemical Functions
Rational design involves the strategic modification of a lead compound to enhance a desired property or to create a new function. The this compound structure offers multiple sites for modification, including the imidazole and furan (B31954) rings and the aldehyde group, allowing for the creation of a diverse library of derivatives. dergipark.org.tr
Strategies for rational design include:
Structure-Activity Relationship (SAR) Studies : By systematically synthesizing and testing a series of related compounds, researchers can establish clear relationships between chemical structure and function. This approach has been used to develop potent inhibitors of specific enzymes by modifying substituents on the imidazole or an associated phenyl ring. nih.gov
Functional Group Transformation : The aldehyde group is a reactive handle that can be converted into a wide array of other functional groups. For example, it can undergo condensation reactions to form Schiff bases or be used in multi-step reactions to construct other heterocyclic rings like benzoxazoles and benzothiazoles. dergipark.org.trresearchgate.netnih.gov
Target-Oriented Synthesis : Based on computational predictions or known pharmacophores, derivatives can be designed to interact with specific biological targets. rsc.org This has led to the synthesis of imidazole derivatives as potent inhibitors for targets involved in cancer and parasitic diseases, with some compounds showing nanomolar IC50 values. nih.govnih.govresearchgate.netnih.gov
Table 3: Examples of Rationally Designed Imidazole Derivatives and Their Functions
| Derivative Class | Design Strategy | Intended Function / Activity | Reference |
|---|---|---|---|
| Substituted Imidazoles | One-pot, four-component reaction | Potent EGFR inhibitors for anti-proliferative activity. | nih.gov |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives | Structural optimisation of previous inhibitors | Potent and selective FLT3 inhibitors for AML therapeutics. | nih.gov |
| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols | Condensation of an amino-benzimidazole with aromatic aldehydes | Potent α-glucosidase inhibitors for anti-diabetic applications. | nih.gov |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Synthesis from substituted 1,2-phenylenediamine | Antiprotozoal agents against T. vaginalis, G. intestinalis, etc. | researchgate.netnih.gov |
Q & A
Basic: What synthetic strategies are commonly employed to prepare 5-(1H-Imidazol-1-yl)-2-furaldehyde, and what parameters critically influence yield?
Methodological Answer:
The compound is typically synthesized via condensation reactions between 2-furaldehyde derivatives and imidazole. For example, analogous furfural derivatives (e.g., 5-nitrophenyl-2-furaldehyde) react with nitrogen bases like imidazole in ethanol under acidic conditions. Key parameters include:
- Acid catalyst concentration : Higher HCl concentration accelerates reaction kinetics but may lead to side reactions .
- Reaction time : Optimal yields (70–85%) are achieved in 1–2 hours, but excess time can degrade products .
- Solvent choice : Polar solvents (e.g., ethanol) enhance solubility of imidazole and aldehyde precursors .
Advanced: How can computational chemistry elucidate the electronic structure and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations are pivotal for analyzing:
- Charge distribution : The imidazole ring’s electron-donating effects increase electron density at the aldehyde group, enhancing electrophilicity .
- Reactivity hotspots : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites, such as the aldehyde carbon .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, predicting stability in aqueous vs. organic media .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H/C NMR confirms substituent positions (e.g., imidazole protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : Single-crystal diffraction with SHELXL refines bond lengths and angles. For example, analogous furfural-imidazole derivatives show C–N bond lengths of ~1.33 Å .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 177.1) .
Advanced: How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?
Methodological Answer:
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions .
- Byproduct analysis : LC-MS or GC-MS detects side products (e.g., dimerization or oxidation species) that reduce yield .
- Kinetic studies : Pseudo-first-order rate constants quantify the impact of acid concentration on reaction progress .
Basic: What challenges arise during crystallization, and how are they mitigated?
Methodological Answer:
- Crystallization hurdles : The compound’s polar groups (aldehyde, imidazole) may form amorphous solids. Solutions include:
- Structure validation : SHELX and PLATON check for twinning or disorder, ensuring accurate refinement .
Advanced: How does the imidazole substituent influence the compound’s chemical reactivity compared to other heterocycles?
Methodological Answer:
- Comparative reactivity studies : Hammett plots correlate substituent effects (σ values) with reaction rates. Imidazole’s σ = 0.62 enhances electrophilicity vs. phenyl (σ = 0) .
- Kinetic isotope effects (KIE) : Deuterium labeling at the aldehyde group probes rate-determining steps in nucleophilic additions .
- Catalytic applications : Imidazole’s basicity facilitates acid-base catalysis in condensation reactions, contrasting with non-basic thiophene derivatives .
Basic: What mechanistic pathways govern the formation of this compound from carbohydrate precursors?
Methodological Answer:
While direct pathways are less documented, analogous furfural derivatives form via:
- Dehydration : Acid-catalyzed removal of water from hexoses (e.g., fructose) generates intermediates like 5-hydroxymethylfurfural (HMF) .
- Heterocyclic substitution : Imidazole displaces hydroxyl groups in HMF derivatives under acidic conditions .
- Isomerization : Lewis acids (e.g., CrCl) may catalyze aldose-to-ketose conversions, enabling furan ring formation .
Advanced: How can researchers leverage solid-state NMR to study this compound’s interactions in supramolecular assemblies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
